Trichlorooxobis(triphenylphosphine)rhenium(V)
CAS No.: 17442-18-1
Cat. No.: VC0099357
Molecular Formula: C36H30Cl3OP2Re
Molecular Weight: 833.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17442-18-1 |
---|---|
Molecular Formula | C36H30Cl3OP2Re |
Molecular Weight | 833.14 |
Introduction
Synthesis of Trichlorooxobis(triphenylphosphine)rhenium(V)
Synthetic Pathway
The synthesis of Trichlorooxobis(triphenylphosphine)rhenium(V) typically involves the reduction of perrhenic acid () using triphenylphosphine () in a mixture of hydrochloric acid () and acetic acid () . During this reaction, rhenium in the +7 oxidation state (from perrhenic acid) is reduced to the +5 oxidation state, while triphenylphosphine is oxidized to triphenylphosphine oxide (). The reaction proceeds as follows:
This method yields a yellow, air-stable solid that can be purified for further use.
Alternative Methods
In situ preparation of perrhenic acid from rhenium(VII) oxide () can be employed as an alternative starting material for synthesizing Trichlorooxobis(triphenylphosphine)rhenium(V). This approach allows researchers to bypass the direct handling of perrhenic acid .
Physical and Chemical Properties
General Characteristics
Trichlorooxobis(triphenylphosphine)rhenium(V) exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 833.14 g/mol |
Appearance | Yellow solid or solution |
Melting Point | |
Solubility in Water | Insoluble |
Exact Mass | 832.0395 g/mol |
The compound's air stability makes it suitable for handling under ambient conditions without special precautions.
Electronic Configuration
The rhenium atom in Trichlorooxobis(triphenylphosphine)rhenium(V) has an oxidation state of +5 and a electronic configuration . This configuration contributes to its diamagnetic nature, as all d-electrons are paired.
Applications
Catalysis
One of the primary uses of Trichlorooxobis(triphenylphosphine)rhenium(V) is as a catalyst in organic reactions. It has been shown to selectively oxidize secondary alcohols into ketones using dimethyl sulfoxide (DMSO) . This reaction is particularly useful in synthetic organic chemistry due to its high selectivity and efficiency.
Precursor to Other Complexes
Trichlorooxobis(triphenylphosphine)rhenium(V) serves as a precursor for synthesizing various oxo-, nitrido-, and hydrido-rhenium complexes . For example, treatment with lithium aluminum hydride () converts it into , which has applications in hydrogenation reactions.
Research Applications
The compound’s unique structural and electronic properties make it an important subject of study in coordination chemistry and materials science .
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